3-Methylpyridine-d7

説明

BenchChem offers high-quality 3-Methylpyridine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpyridine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

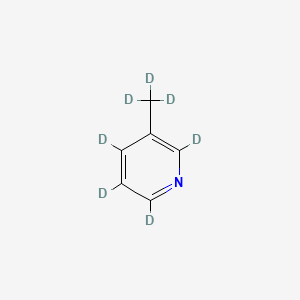

Structure

3D Structure

特性

IUPAC Name |

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQTTZVARXURQS-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpyridine-d7: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Pyridine Chemistry

3-Methylpyridine, also known as β-picoline, is a fundamental heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, to yield 3-Methylpyridine-d7, offers a powerful tool for researchers. This isotopic labeling provides a subtle yet profound alteration in the molecule's properties, enabling its use in advanced analytical techniques and metabolic studies, thereby accelerating drug discovery and development processes.

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methylpyridine-d7, delves into the methodologies for its synthesis, and explores its critical applications in modern research, with a particular focus on its role as an internal standard in mass spectrometry-based bioanalysis.

Molecular Structure and Core Properties

The defining feature of 3-Methylpyridine-d7 is the substitution of all seven hydrogen atoms of 3-methylpyridine with deuterium. This includes the four hydrogens on the pyridine ring and the three hydrogens on the methyl group.

Caption: Chemical structure of 3-Methylpyridine-d7.

Table 1: Core Identifiers and Properties of 3-Methylpyridine-d7

| Property | Value | Source |

| Chemical Formula | C₆D₇N | [3] |

| Molecular Weight | 100.17 g/mol | [3] |

| CAS Number | 202529-13-3 | [3] |

| Synonyms | 3-Picoline-d7, 3-(Trideuteriomethyl)pyridine-2,4,5,6-d4 | [3] |

Physical Properties: A Comparative Analysis

Table 2: Physical Properties of 3-Methylpyridine (Non-deuterated)

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Odor | Sweetish, unpleasant | [4] |

| Boiling Point | 144 °C | [1][2] |

| Melting Point | -18 °C | [2] |

| Density | 0.957 g/mL at 25 °C | [2] |

| Solubility | Miscible with water, alcohol, and ether | [1][2] |

| Flash Point | 38 °C | [5] |

Expert Insight: The boiling and melting points of 3-Methylpyridine-d7 are predicted to be marginally higher than those of 3-Methylpyridine. This is a known consequence of the stronger intermolecular van der Waals forces in deuterated compounds, resulting from the lower vibrational amplitude of the C-D bond compared to the C-H bond.

Chemical Properties and Reactivity

The chemical reactivity of 3-Methylpyridine-d7 is nearly identical to that of 3-Methylpyridine. The substitution of hydrogen with deuterium does not significantly alter the electronic properties of the pyridine ring or the methyl group. Therefore, it participates in the same types of chemical reactions.

-

Basicity: Like its non-deuterated analog, 3-Methylpyridine-d7 is a weak base.

-

Stability: The compound is stable under normal storage conditions, although it is advisable to store it away from light and moisture.[6]

-

Reactivity: The pyridine ring can undergo electrophilic substitution, and the methyl group can be a site for radical reactions. It is a versatile nucleophile in various cross-coupling reactions.[7]

Kinetic Isotope Effect: A key difference in the chemical behavior of 3-Methylpyridine-d7 lies in the kinetic isotope effect. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-D bond will have a slower reaction rate compared to the corresponding C-H bond cleavage. This phenomenon is a cornerstone of its utility in mechanistic studies and in enhancing the metabolic stability of drug candidates.

Synthesis of 3-Methylpyridine-d7

The synthesis of deuterated compounds like 3-Methylpyridine-d7 typically involves introducing deuterium at a late stage of the synthesis of the non-deuterated analog or by employing deuterated starting materials.

Caption: A simplified workflow for the synthesis of 3-Methylpyridine-d7.

Common Synthetic Approaches:

-

H/D Exchange Reactions: A prevalent method for deuterating aromatic compounds is through hydrogen-deuterium exchange reactions. This can be achieved by treating 3-methylpyridine with a deuterium source, such as heavy water (D₂O), in the presence of a metal catalyst like platinum on carbon (Pt/C) at elevated temperatures.[8]

-

Use of Deuterated Precursors: An alternative strategy involves utilizing deuterated starting materials in a de novo synthesis of the pyridine ring. This approach can offer better control over the specific positions of deuterium incorporation.

-

Electrochemical Methods: Recent advancements have demonstrated the use of electrochemical methods for the C-H deuteration of pyridine derivatives using D₂O as the deuterium source.[7] This technique can offer high regioselectivity under mild conditions.

Spectroscopic Analysis: The Deuterated Signature

The most significant and analytically useful differences between 3-Methylpyridine and its deuterated isotopologue are observed in their spectroscopic data.

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak of 3-Methylpyridine-d7 will appear at an m/z value that is 7 units higher than that of 3-Methylpyridine (m/z 93). This clear mass shift is the basis for its use as an internal standard in quantitative mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of a fully deuterated 3-Methylpyridine-d7 will show a complete absence of signals, confirming the successful replacement of all protons with deuterium.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms, but the coupling patterns will be different due to the presence of deuterium. The signals will be split by the deuterium atoms (a triplet for a CD group and a septet for a CD₃ group) and will often appear at slightly different chemical shifts compared to the non-deuterated compound.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei and confirm their positions in the molecule.

-

Applications in Research and Development

The unique properties of 3-Methylpyridine-d7 make it an invaluable tool for scientists and researchers, particularly in the pharmaceutical industry.

Internal Standard for Quantitative Bioanalysis

The most prominent application of 3-Methylpyridine-d7 is as an internal standard in quantitative analysis by mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS).

Sources

- 1. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. 3-Methylpyridine-d7 | CAS 202529-13-3 | LGC Standards [lgcstandards.com]

- 4. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. isotope.com [isotope.com]

- 7. Electrochemical C−H deuteration of pyridine derivatives with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]

Isotopic Stability of 3-Methylpyridine-d7 in Solution: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the isotopic stability of 3-Methylpyridine-d7, a deuterated analog of 3-methylpyridine (3-picoline), in various solution-based environments. As the use of stable isotopically labeled compounds as internal standards in quantitative bioanalysis and as tracers in metabolic studies becomes increasingly prevalent, a thorough understanding of their stability is paramount to ensure data integrity and accuracy.[1][2] This document delves into the potential pathways of isotopic and chemical degradation, outlines robust experimental protocols for stability assessment based on established regulatory guidelines, and discusses the state-of-the-art analytical techniques for monitoring isotopic purity. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with 3-Methylpyridine-d7 and other deuterated aromatic compounds.

Introduction: The Critical Role of Isotopic Stability

3-Methylpyridine-d7 is a stable isotope-labeled version of 3-methylpyridine, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a higher mass to the molecule, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1] The underlying assumption for its use is that it behaves chemically identically to the analyte of interest, with the key difference being its mass. However, this assumption is only valid if the deuterium labels are stable and do not exchange with protons from the surrounding solvent or other sources in the sample matrix.[3]

Loss of isotopic purity through hydrogen-deuterium (H/D) exchange can lead to a number of analytical challenges, including:

-

Inaccurate Quantification: If the deuterated standard undergoes H/D exchange, its mass distribution will change, leading to an underestimation of the analyte concentration.

-

Cross-talk in Mass Spectrometry: The formation of partially deuterated species can lead to isotopic interference with the analyte signal, compromising the accuracy of the measurement.

Therefore, a rigorous evaluation of the isotopic stability of 3-Methylpyridine-d7 in solution is not merely a quality control measure but a fundamental requirement for its reliable use in regulated and research environments.

Mechanisms of Isotopic and Chemical Instability

The primary concern for the stability of 3-Methylpyridine-d7 in solution is the potential for H/D exchange. Additionally, like its non-deuterated analog, it can undergo chemical degradation under certain conditions.

Hydrogen-Deuterium (H/D) Exchange: The Main Isotopic Challenge

H/D exchange is a chemical reaction where a covalently bonded deuterium atom is replaced by a proton, or vice-versa.[4] In the context of 3-Methylpyridine-d7, this can occur at both the aromatic ring and the methyl group. The rate and extent of H/D exchange are highly dependent on the solution's pH, temperature, and the presence of catalysts.[5]

In acidic solutions, the pyridine nitrogen can be protonated, which activates the aromatic ring towards electrophilic substitution. Protons (or deuterons) from the solvent can then attack the electron-rich positions of the pyridine ring, leading to H/D exchange. The methyl group is generally less susceptible to acid-catalyzed exchange.

In basic solutions, a strong base can abstract a deuteron from the methyl group or the aromatic ring, forming a carbanion intermediate. This intermediate can then be protonated by the solvent, resulting in H/D exchange.[6] The protons on the methyl group of 3-methylpyridine are weakly acidic and can be exchanged under basic conditions.

Chemical Degradation Pathways

Beyond isotopic instability, 3-Methylpyridine-d7 is susceptible to the same chemical degradation pathways as 3-methylpyridine. These include oxidation and photodecomposition. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.[7][8]

Analytical Strategies for Stability Assessment

A multi-faceted analytical approach is necessary to comprehensively evaluate the stability of 3-Methylpyridine-d7. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the isotopic purity and the specific sites of deuterium labeling.[9]

-

¹H NMR: Quantitative ¹H NMR (qNMR) can be used to precisely measure the amount of residual protons at each position in the molecule, thereby providing a direct measure of deuterium enrichment.[10]

-

²H NMR: Deuterium NMR provides a direct signal from the deuterium nuclei, confirming their presence and chemical environment.[11][12] The combination of ¹H and ²H NMR offers a robust method for accurate isotopic abundance determination.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for assessing the overall isotopic distribution and detecting any changes over time.[13]

-

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the workhorse for stability studies. It allows for the separation of the parent compound from any degradants and provides precise mass information to monitor for any loss of deuterium.

-

Isotopic Purity Calculation: The isotopic distribution of the molecule can be determined from the mass spectrum, and the percentage of each isotopologue (d7, d6, d5, etc.) can be calculated. Changes in this distribution over the course of a stability study are indicative of H/D exchange.

Experimental Design for Stability Evaluation

A comprehensive stability program for 3-Methylpyridine-d7 should include forced degradation studies and a long-term stability study under intended storage and use conditions. The design of these studies should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[14][15][16]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical and isotopic degradation of 3-Methylpyridine-d7 to identify potential degradation products and pathways.[7][8] These studies are crucial for developing and validating a stability-indicating analytical method.

-

Solution Preparation: Prepare solutions of 3-Methylpyridine-d7 in various media, including:

-

0.1 M HCl (acidic hydrolysis)

-

0.1 M NaOH (basic hydrolysis)

-

3% H₂O₂ (oxidative degradation)

-

Purified water (neutral hydrolysis)

-

-

Stress Conditions: Expose the solutions to the following conditions:

-

Thermal Stress: Incubate solutions at 60°C for a defined period (e.g., 7 days).

-

Photostability: Expose solutions to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[17][18][19][20] A control sample should be protected from light.

-

-

Time Points: Sample the solutions at appropriate time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Analysis: Analyze the samples by a validated stability-indicating LC-MS/MS method to determine the remaining concentration of 3-Methylpyridine-d7 and to profile any degradants. Isotopic purity should be assessed by HRMS and/or NMR.

Long-Term Stability Study

Long-term stability studies are conducted to evaluate the stability of 3-Methylpyridine-d7 under the recommended storage conditions over its proposed shelf life.

-

Solution Preparation: Prepare solutions of 3-Methylpyridine-d7 in the intended solvent system(s) (e.g., methanol, acetonitrile, water).

-

Storage Conditions: Store the solutions under the following ICH-recommended long-term and accelerated conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Test the samples at appropriate intervals, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analysis: At each time point, analyze the samples for:

-

Appearance (visual inspection)

-

Assay (concentration of 3-Methylpyridine-d7) by a validated LC-MS/MS method.

-

Isotopic purity by HRMS and/or NMR.

-

Degradation products by the stability-indicating LC-MS/MS method.

-

Data Interpretation and Reporting

The data generated from the stability studies should be presented in a clear and concise manner, allowing for easy interpretation of the stability profile of 3-Methylpyridine-d7.

Quantitative Data Summary

The following table provides a hypothetical example of the data that could be generated from a long-term stability study of 3-Methylpyridine-d7 in a methanol solution.

| Time Point (Months) | Storage Condition | Assay (% of Initial) | Isotopic Purity (d7 %) | Total Degradants (%) |

| 0 | - | 100.0 | 99.8 | < 0.05 |

| 6 | 25°C / 60% RH | 99.9 | 99.8 | < 0.05 |

| 12 | 25°C / 60% RH | 99.8 | 99.7 | < 0.05 |

| 24 | 25°C / 60% RH | 99.7 | 99.7 | 0.06 |

| 6 | 40°C / 75% RH | 99.5 | 99.6 | 0.08 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Establishing a Retest Period

The retest period for a 3-Methylpyridine-d7 solution is established based on the long-term stability data.[15] The data should demonstrate that the solution remains within the pre-defined acceptance criteria for assay, isotopic purity, and degradation products throughout the proposed retest period.

Conclusion and Best Practices

The isotopic and chemical stability of 3-Methylpyridine-d7 in solution is a critical parameter that must be thoroughly evaluated to ensure its suitability for use in quantitative bioanalysis and metabolic research. The primary risk to its isotopic integrity is H/D exchange, which can be influenced by pH, temperature, and the solvent matrix. A comprehensive stability program, including forced degradation and long-term studies guided by ICH principles, is essential. The use of robust analytical techniques such as NMR and high-resolution MS is paramount for the accurate assessment of isotopic purity and the detection of any degradation.

Key Recommendations for Ensuring the Stability of 3-Methylpyridine-d7 Solutions:

-

Storage: Store solutions in well-sealed, inert containers at controlled room temperature or refrigerated, protected from light.

-

Solvent Selection: Avoid strongly acidic or basic solutions for long-term storage to minimize the risk of H/D exchange.[21]

-

Purity Assessment: Regularly assess the isotopic purity of stock solutions, especially if they are stored for extended periods.

-

Method Validation: Ensure that the analytical methods used for quantification are stability-indicating and can separate the analyte from any potential degradants or isotopologues with lower deuterium content.

By adhering to these principles and conducting rigorous stability evaluations, researchers and drug development professionals can confidently use 3-Methylpyridine-d7 as a reliable tool in their scientific endeavors.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

- Zoltewicz, J. A., & Helmick, L. S. (1972). Base-catalyzed hydrogen-deuterium exchange in some pyridine N-oxides. Chloro and N-oxide rate factors and mechanism. The Journal of Organic Chemistry, 37(15), 2347–2351.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

CASSS. (n.d.). Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Accelerated Product. [Link]

- van der Zwan, G. (2022).

-

European Medicines Agency. (n.d.). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Zelesky, T. (2001). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 25(5), 50-64.

- Davison, A. S., Milan, A. M., & Dutton, J. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 51(Pt 4), 500–502.

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

- Englander, S. W., & Kallenbach, N. R. (1984). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly reviews of biophysics, 16(4), 521–655.

- Singh, S., Parnandi, V. R., Sharma, P., & Shard, A. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(36), 4625-4633.

- Agilent Technologies. (2021). A practical guide to forced degradation and stability studies for drug substances.

- ResolveMass Laboratories Inc. (2025).

-

FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Longdom Publishing. (n.d.). Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. [Link]

- Landvatter, S. W. (2013).

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.

- Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic Resonance Letters, 2(3), 1-8.

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

-

BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Wikipedia. (n.d.). Deuterium NMR. [Link]

-

Therapeutic Goods Administration. (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [Link]

- Tsong, Y. (2003). Recent Issues in Stability Study.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.

- Liu, X., et al. (2023). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Biophysics Reports, 9(1), 1-10.

-

SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. scispace.com [scispace.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 5. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. onyxipca.com [onyxipca.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. ICH Official web site : ICH [ich.org]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. fda.gov [fda.gov]

- 20. ema.europa.eu [ema.europa.eu]

- 21. researchgate.net [researchgate.net]

The Versatility of 3-Methylpyridine-d7 in Scientific Research: A Technical Guide

This technical guide provides an in-depth exploration of the common applications of 3-Methylpyridine-d7, a deuterated analog of 3-methylpyridine (3-picoline), in the scientific research landscape. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical methodologies where this stable isotope-labeled compound is instrumental. We will particularly focus on its predominant role in analytical chemistry and explore its potential in other research domains.

Introduction to 3-Methylpyridine-d7: Properties and Significance

3-Methylpyridine, a heterocyclic aromatic organic compound, is a significant building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its deuterated counterpart, 3-Methylpyridine-d7 (C₆D₇N), is a form where seven hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution, while having a minimal impact on the chemical properties of the molecule, imparts a significant mass shift, making it an invaluable tool in mass spectrometry-based analytical techniques.

| Property | 3-Methylpyridine | 3-Methylpyridine-d7 |

| Chemical Formula | C₆H₇N | C₆D₇N |

| Molar Mass | 93.13 g/mol | 100.17 g/mol |

| Boiling Point | ~144 °C | Not significantly different from the non-deuterated form |

| Solubility in Water | Miscible | Miscible |

The primary advantage of using 3-Methylpyridine-d7 lies in its utility as an internal and surrogate standard for quantitative analysis. Its near-identical chemical behavior to the unlabeled analyte ensures that it experiences similar effects during sample preparation and analysis, thus enabling accurate quantification of 3-methylpyridine in complex matrices.[3]

Core Application: A Reliable Standard in Analytical Chemistry

The most prevalent and well-documented application of 3-Methylpyridine-d7 is as an internal and surrogate standard in chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of volatile organic compounds (VOCs) in environmental samples.[4]

The Rationale Behind Using Deuterated Standards

In quantitative analysis, especially at trace levels, variabilities in sample preparation (e.g., extraction efficiency, analyte loss) and instrumental analysis (e.g., injection volume, instrument response fluctuations) can lead to significant errors. The use of a stable isotope-labeled internal standard, such as 3-Methylpyridine-d7, is a robust strategy to mitigate these errors.[5]

-

Internal Standard: Added to the sample extract just before analysis, an internal standard helps to correct for variations in instrument performance and injection volume.

-

Surrogate Standard: Added to the sample at the beginning of the sample preparation process, a surrogate standard accounts for analyte losses during all stages of sample handling and extraction.

Because 3-Methylpyridine-d7 is chemically almost identical to 3-methylpyridine, it co-elutes with the analyte in chromatography and exhibits a similar response in the mass spectrometer's ion source. However, due to its higher mass, its mass-to-charge ratio (m/z) is distinct, allowing for separate detection and quantification.

Experimental Workflow: Quantification of 3-Methylpyridine in Water Samples

The following is a representative workflow for the quantitative analysis of 3-methylpyridine in industrial wastewater using 3-Methylpyridine-d7 as an internal standard, based on general principles of environmental VOC analysis by GC-MS.[6]

Caption: Workflow for the quantification of 3-methylpyridine using 3-Methylpyridine-d7 as an internal standard.

Detailed Experimental Protocol (Illustrative Example)

This protocol is a composite representation based on standard environmental analytical methods.

1. Preparation of Standards:

-

Prepare a stock solution of 3-methylpyridine and 3-Methylpyridine-d7 in methanol at a concentration of 1000 µg/mL.

-

From these stock solutions, prepare a series of calibration standards containing a fixed concentration of 3-Methylpyridine-d7 (e.g., 10 µg/mL) and varying concentrations of 3-methylpyridine (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL).

2. Sample Preparation:

-

Collect 100 mL of the water sample in a clean glass container.

-

Add a known amount of the 3-Methylpyridine-d7 stock solution to the water sample to achieve a final concentration of 10 µg/L.

-

Adjust the pH of the sample to >11 with 5N NaOH.

-

Perform a liquid-liquid extraction by adding 30 mL of dichloromethane and shaking vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more with fresh dichloromethane.

-

Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 200 °C at 10 °C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantification ion for 3-methylpyridine (m/z): 93.

-

Quantification ion for 3-Methylpyridine-d7 (m/z): 100.

-

Qualifier ions: Monitor additional characteristic ions for confirmation.

-

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for the quantification ions of 3-methylpyridine and 3-Methylpyridine-d7.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Area_IS) / (Conc_analyte / Conc_IS).

-

Plot the response factor against the concentration of the analyte to generate a calibration curve.

-

Calculate the concentration of 3-methylpyridine in the sample using the response factor from the calibration curve and the peak areas of the analyte and the internal standard in the sample.

Potential Applications in Other Research Areas

While the primary use of 3-Methylpyridine-d7 is in analytical chemistry, its properties as a stable isotope-labeled compound suggest potential applications in other fields, although specific literature for 3-Methylpyridine-d7 in these areas is sparse.

Metabolic Studies

Deuterium-labeled compounds are frequently used to trace the metabolic fate of drugs and other xenobiotics.[7] The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of a C-H bond.[8] This property can be exploited to:

-

Identify Metabolites: By comparing the mass spectra of metabolites from individuals dosed with labeled and unlabeled compounds, it is possible to identify which fragments contain the deuterium label, aiding in structure elucidation.

-

Investigate Metabolic Pathways: The altered metabolic rate can help in identifying the primary sites of metabolism on a molecule.

-

Improve Pharmacokinetic Profiles: In drug development, selective deuteration can be used to slow down metabolism, potentially leading to improved drug efficacy and reduced dosing frequency.

Although no specific studies detailing the use of 3-Methylpyridine-d7 for metabolic investigation were identified, the general principles of using deuterated compounds in such studies are well-established.[9]

Environmental Fate and Transport Studies

Isotopically labeled compounds can serve as tracers to study the movement and degradation of pollutants in the environment.[10] 3-Methylpyridine-d7 could potentially be used to:

-

Track Pollutant Transport: By introducing a known amount of 3-Methylpyridine-d7 into a system (e.g., a body of water or soil column), its movement and dispersion can be monitored over time.

-

Determine Degradation Rates: The disappearance of the labeled compound can be measured to determine its degradation rate under specific environmental conditions, distinguishing it from the background levels of the unlabeled compound.

While studies on the environmental degradation of pyridine and its derivatives exist, the specific use of 3-Methylpyridine-d7 as a tracer is not well-documented in the available literature.[11]

Synthetic Chemistry

Deuterated compounds can serve as valuable starting materials for the synthesis of more complex isotopically labeled molecules.[12][13] 3-Methylpyridine-d7 could be utilized as a building block to introduce a labeled pyridine ring into a larger molecule, which could then be used for the applications mentioned above.

Conclusion

The primary and most significant application of 3-Methylpyridine-d7 in scientific research is its role as a robust internal and surrogate standard for the accurate quantification of 3-methylpyridine in complex matrices, particularly in the field of environmental analysis using GC-MS. Its chemical similarity and mass difference to the unlabeled analyte make it an ideal tool for correcting analytical variability. While its application in metabolic studies, environmental fate tracking, and as a synthetic intermediate is theoretically plausible and supported by the general use of deuterated compounds, specific research utilizing 3-Methylpyridine-d7 in these areas is not yet widely published. As analytical techniques continue to advance, the utility of stable isotope-labeled compounds like 3-Methylpyridine-d7 will undoubtedly continue to be a cornerstone of precise and reliable scientific measurement.

References

-

Dugave, C., et al. (2019). New Method for [2H/3H]labeling of small molecule drugs and peptides. ISOTOPICS – Deliverable D2.1. [Link]

-

Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chem Asian J., 19(18), e202400467. [Link]

-

Zhang, et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Commun Mass Spectrom. [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340. [Link]

-

Unkefer, C. J., et al. (2014). Synthesis of isotopically labeled 1,3-dithiane. J Labelled Comp Radiopharm, 57(8), 527-30. [Link]

-

Lautie, M. F., & Leygue, N. (1991). Synthesis of deuterated methyl pyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 29(7), 813-822. [Link]

-

ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

-

Groth, T., et al. (2011). Reactive tracer test to evaluate the fate of pharmaceuticals in rivers. Environ Sci Technol, 45(15), 6398-405. [Link]

-

Gant, G. L. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. J Med Chem, 56(10), 3807-16. [Link]

-

U.S. EPA. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7970, 3-Methylpyridine". [Link]

-

CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

-

Grozavu, A., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chem. Sci., 11, 8639-8643. [Link]

-

Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov, 18(10), 773-791. [Link]

-

Reaction Biology. In Vivo PK/PD Study Services. [Link]

-

Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLoS One, 19(9), e0306973. [Link]

-

Certara. (2018). Application of Tracer Kinetics in Drug Development A Valuable but Underused Tool in Clinical Pharmac. [Link]

-

Low, J., et al. (2023). Metabolic imaging with deuterium labeled substrates. Prog Nucl Magn Reson Spectrosc, 134-135, 1-18. [Link]

-

Doucett, R. R., et al. (2009). Deuterium as a food source tracer: Sensitivity to environmental water, lipid content, and hydrogen exchange. Oecologia, 161(3), 633-43. [Link]

-

U.S. EPA. Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). [Link]

-

Nevada Division of Environmental Protection. SOIL SAMPLING FOR VOLATILE COMPOUNDS. [Link]

-

Hoffmann, M., & Schieberle, P. (2012). Quantitative model studies on the formation of 3-methylpyridine from key intermediates of the Maillard reaction. J Agric Food Chem, 60(27), 6803-11. [Link]

Sources

- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methylpyridine-d7 | CAS 202529-13-3 | LGC Standards [lgcstandards.com]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of isotopically labeled 1,3-dithiane - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Kinetic Isotope Effect of 3-Methylpyridine-d7: A Technical Guide for Researchers

This guide provides an in-depth exploration of the kinetic isotope effect (KIE) with a specific focus on 3-Methylpyridine-d7. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for mechanistic elucidation and to optimize the metabolic stability of drug candidates. We will delve into the theoretical underpinnings of KIE, present practical experimental designs for its measurement, and discuss the interpretation of the resulting data in the context of drug metabolism.

The Foundation: Understanding the Kinetic Isotope Effect

The kinetic isotope effect is a powerful phenomenon observed in chemical reactions where an atom in a reactant is replaced with one of its heavier isotopes, leading to a change in the reaction rate.[1][2][3] This effect arises primarily from the difference in zero-point vibrational energies of bonds involving the lighter versus the heavier isotope.[1][2][4] A bond to a heavier isotope has a lower zero-point energy, and therefore requires more energy to be broken, resulting in a slower reaction rate.[1] The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH):

KIE = kL / kH [1]

The deuterium kinetic isotope effect (²H KIE) is the most widely studied and applied due to the significant mass difference between protium (¹H) and deuterium (²H), which often leads to a substantial and readily measurable effect.[1][3]

Primary vs. Secondary Kinetic Isotope Effects

It is crucial to distinguish between two main types of KIEs:

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[3][4][5] For C-H bond cleavage, the theoretical maximum for a primary deuterium KIE at room temperature is around 7, although values can be larger in cases of quantum tunneling.[4] A significant PKIE (typically > 2) is strong evidence that C-H bond breaking is a rate-limiting step.[6][7]

-

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1][3] SKIEs are generally much smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1).[1][2] They arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often related to changes in hybridization.[2][3]

Application in Drug Metabolism: The Case of 3-Methylpyridine-d7

In drug development, understanding a compound's metabolic fate is paramount. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast number of xenobiotics, including many pharmaceuticals.[6][8] The KIE is an invaluable tool for probing the mechanisms of CYP-mediated reactions and for designing metabolically more stable drug candidates.[1][6] By strategically replacing hydrogen atoms at metabolically labile positions with deuterium, the rate of metabolism at that site can be slowed down, a strategy known as "metabolic switching" or "deuterium-reinforced drugs".

3-Methylpyridine serves as a simple yet illustrative model for a heterocyclic scaffold common in many pharmaceutical agents. Its metabolism is likely to be mediated by CYP enzymes, with potential sites of oxidation being the methyl group or the pyridine ring. The use of 3-Methylpyridine-d7, where all seven hydrogens are replaced with deuterium, allows for a comprehensive investigation of the KIE on its metabolism.

Postulated Metabolic Pathway of 3-Methylpyridine

A primary metabolic pathway for 3-methylpyridine is the CYP-mediated oxidation of the methyl group to form 3-pyridylcarbinol, which can be further oxidized to 3-pyridinecarboxylic acid. Another possibility is the hydroxylation of the pyridine ring.

Caption: Postulated metabolic pathways of 3-methylpyridine.

Experimental Determination of the Kinetic Isotope Effect

The most common and precise method for determining the KIE in drug metabolism studies is through a competitive experiment. In this setup, a mixture of the unlabeled (light) and labeled (heavy) substrates is incubated with the metabolizing system (e.g., liver microsomes, recombinant CYP enzymes). The relative rates of disappearance of the two isotopic forms or the relative rates of formation of the corresponding metabolites are then measured.

Experimental Workflow

The following diagram outlines a typical workflow for a competitive KIE experiment.

Caption: A typical experimental workflow for determining the KIE.

Detailed Experimental Protocol

The following is a generalized protocol for determining the KIE of 3-Methylpyridine-d7 metabolism in human liver microsomes.

Materials:

-

3-Methylpyridine

-

3-Methylpyridine-d7

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

Procedure:

-

Preparation of Substrate Mixture: Prepare a stock solution containing an equimolar mixture of 3-Methylpyridine and 3-Methylpyridine-d7 in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.

-

Incubation Setup:

-

In a microcentrifuge tube, add phosphate buffer (pH 7.4).

-

Add the substrate mixture to achieve the desired final concentration (e.g., 1 µM).

-

Add the internal standard.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of HLM and the NADPH regenerating system. The final protein concentration of HLM should be in the linear range for the reaction (e.g., 0.5 mg/mL).

-

-

Time Course and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid (typically 2-3 volumes of ACN).

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples vigorously.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method.

-

Develop a method that can separate and detect 3-Methylpyridine, 3-Methylpyridine-d7, and their expected metabolites (e.g., 3-pyridylcarbinol and its deuterated analogue).

-

Use multiple reaction monitoring (MRM) for sensitive and specific quantification.

-

Data Analysis and KIE Calculation

The KIE can be calculated from the disappearance of the substrates or the formation of the products.[5] Using the substrate disappearance data, the KIE is calculated using the following equation:

KIE = log(fH) / log(fD)

where fH and fD are the fractions of the light (protio) and heavy (deuterio) substrates remaining at a given time point, respectively.

Alternatively, if analyzing the product formation, the ratio of the light to heavy product formed at low conversion can provide a direct measure of the KIE.

Interpretation of Results and Mechanistic Insights

The magnitude of the observed KIE provides valuable information about the rate-determining step of the reaction.

| Observed KIE (kH/kD) | Interpretation | Implication for 3-Methylpyridine Metabolism |

| ~ 1 | C-H bond cleavage is not involved in the rate-determining step. | The rate-limiting step could be substrate binding, product release, or another step in the catalytic cycle. |

| 2 - 7 | A primary kinetic isotope effect is observed, indicating that C-H bond cleavage is the rate-determining step.[3][4] | Strong evidence that the oxidation of the methyl group or the pyridine ring is the slowest step in the metabolic pathway. |

| > 7 | A large primary KIE, potentially indicative of quantum mechanical tunneling.[1] | Suggests a significant contribution of proton tunneling in the C-H bond activation step. |

| < 1 (Inverse KIE) | A secondary kinetic isotope effect where the transition state is sterically more crowded or has a higher vibrational force constant at the labeled position than the ground state.[1][2] | Could be observed if the rate-determining step involves a change in hybridization at a carbon atom adjacent to a deuterated position. |

Conclusion: The Power of KIE in Drug Discovery and Development

The kinetic isotope effect is a fundamentally important tool in the arsenal of medicinal chemists and drug metabolism scientists. For a molecule like 3-Methylpyridine-d7, a thorough KIE study can unambiguously determine whether C-H bond cleavage is the rate-limiting step in its metabolism. This information is critical for:

-

Mechanistic Understanding: Elucidating the precise mechanism of metabolic transformations.

-

Metabolic Stability Enhancement: Guiding the rational design of deuterated drug candidates with improved pharmacokinetic profiles by slowing down metabolism at specific sites.[1][6]

-

Predicting Drug-Drug Interactions: Understanding the rate-limiting steps of metabolism can help predict potential interactions with other drugs that are metabolized by the same enzymes.

By integrating KIE studies early in the drug discovery process, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

References

-

Wikipedia. Kinetic isotope effect. [Link]

-

EPFL. Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

-

Macmillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. [Link]

-

Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 259–267. [Link]

-

Chemistry LibreTexts. Kinetic Isotope Effects. [Link]

-

Gao, Y., & Yang, W. (2014). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. International Journal of Molecular Sciences, 15(12), 23299–23322. [Link]

-

Murkin, A. S., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 134(51), 20413–20416. [Link]

-

Baran Lab, Scripps Research. Kinetic Isotope Effect (Péter, 2023). [Link]

-

Taylor & Francis Online. Kinetic isotope effect – Knowledge and References. [Link]

-

National Institutes of Health. 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively. [Link]

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. epfl.ch [epfl.ch]

- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. baranlab.org [baranlab.org]

- 8. 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Methylpyridine-d7 in Modern Organic Synthesis: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the incorporation of isotopic labels is a critical tool for elucidating metabolic pathways, quantifying drug exposure, and enhancing the pharmacokinetic profiles of therapeutic agents. Among the array of deuterated building blocks, 3-Methylpyridine-d7 stands out as a versatile precursor for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the strategic application of 3-Methylpyridine-d7, moving beyond simple cataloging of reactions to a detailed examination of the underlying principles and practical methodologies that underscore its utility in contemporary organic synthesis.

Foundational Principles: The "Why" of Deuterium Labeling with 3-Methylpyridine-d7

The substitution of hydrogen with its heavier, stable isotope, deuterium, introduces a subtle yet profound change in the physicochemical properties of a molecule. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor alteration has significant implications in the context of drug metabolism.

The Kinetic Isotope Effect (KIE): A Cornerstone of Deuterated Drug Design

Many drug molecules are metabolized by cytochrome P450 enzymes through pathways that involve the cleavage of C-H bonds. The greater bond energy of a C-D bond means that more energy is required for its cleavage, resulting in a slower rate of reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to several desirable outcomes for a drug candidate:

-

Improved Metabolic Stability: A reduced rate of metabolism can increase the half-life of a drug, potentially leading to less frequent dosing and improved patient compliance.

-

Enhanced Bioavailability: By slowing down first-pass metabolism in the liver, a greater proportion of the administered drug can reach systemic circulation.

-

Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is associated with the formation of reactive metabolites. Deuteration at specific sites can block or slow these metabolic pathways, leading to a safer drug profile.

-

Altered Pharmacokinetic Profiles: The KIE can lead to more predictable and consistent drug exposure between individuals.

3-Methylpyridine-d7, with deuterium atoms on both the aromatic ring and the methyl group, offers a robust platform for introducing these benefits into a wide range of pyridine-containing therapeutic agents.

Physicochemical Properties of 3-Methylpyridine-d7

A thorough understanding of the physical and chemical properties of a synthetic precursor is paramount to its effective utilization. The properties of 3-Methylpyridine-d7 are largely similar to its non-deuterated counterpart, 3-methylpyridine (also known as 3-picoline), with minor differences arising from the increased mass.

| Property | 3-Methylpyridine | 3-Methylpyridine-d7 |

| Molecular Formula | C₆H₇N | C₆D₇N |

| Molar Mass | 93.13 g/mol | 100.17 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | ~144 °C | Expected to be slightly higher than the non-deuterated form |

| Density | ~0.957 g/mL | Expected to be slightly higher than the non-deuterated form |

| Solubility | Miscible in water | Miscible in water |

Note: Exact physical properties for 3-Methylpyridine-d7 may vary slightly between suppliers.

Synthetic Applications of 3-Methylpyridine-d7: A Precursor to Key Pharmaceutical Scaffolds

The true value of 3-Methylpyridine-d7 is realized in its conversion to more complex, isotopically labeled molecules. The following sections detail its application in the synthesis of deuterated analogs of niacin and as a hypothetical precursor to deuterated nicotine metabolites, providing both the strategic rationale and detailed synthetic protocols.

Synthesis of Deuterated Niacin (Nicotinic Acid-d4)

Niacin (Vitamin B3) is a crucial nutrient, and its derivatives are important in various pharmaceutical applications. The synthesis of deuterated niacin from 3-Methylpyridine-d7 is a prime example of leveraging this precursor for creating labeled biomolecules. The most common industrial route involves the oxidation of the methyl group.[1][2]

Reaction Scheme:

Figure 1: General oxidation of 3-Methylpyridine-d7 to Nicotinic Acid-d4.

In-depth Mechanistic Considerations and Protocol

The oxidation of the methyl group of 3-picoline can be achieved through various methods, including strong oxidizing agents like potassium permanganate or nitric acid, or through catalytic gas-phase oxidation.[1][2] For laboratory-scale synthesis of the deuterated analog, a permanganate oxidation offers a reliable, albeit less "green," method.

Experimental Protocol: Synthesis of Nicotinic Acid-d4

Materials:

-

3-Methylpyridine-d7 (1.0 g, ~10 mmol)

-

Potassium permanganate (KMnO₄) (4.74 g, 30 mmol)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Ethanol

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methylpyridine-d7 (1.0 g) in 50 mL of water.

-

Addition of Oxidant: Slowly add potassium permanganate (4.74 g) to the stirred solution in small portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reflux: After the addition is complete, heat the mixture to reflux for 3-4 hours. The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate indicate the progression of the reaction.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the precipitate with a small amount of hot water.

-

Isolation: Acidify the filtrate with concentrated HCl to a pH of approximately 3.4. The nicotinic acid-d4 will precipitate out of the solution.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and recrystallize from water or ethanol to obtain pure nicotinic acid-d4.

Causality Behind Experimental Choices:

-

The use of a significant excess of potassium permanganate ensures the complete oxidation of the methyl group.

-

The initial basic conditions of the reaction (due to the pyridine nitrogen) are followed by acidification to protonate the carboxylate and precipitate the free acid.

-

Recrystallization is a crucial step for removing any unreacted starting material and inorganic salts.

Proposed Synthetic Route to Deuterated Nicotine Metabolites

While direct literature detailing the synthesis of deuterated nicotine from 3-Methylpyridine-d7 is scarce, a plausible and instructive synthetic pathway can be proposed based on established organic chemistry principles. This serves as a valuable case study for researchers designing novel syntheses of complex deuterated molecules. A key metabolite of nicotine is cotinine, and its deuterated analog is a valuable standard in metabolic studies.[3]

Hypothetical Multi-step Synthesis Workflow:

Figure 2: Proposed synthetic workflow for Nicotine-d7 from 3-Methylpyridine-d7.

Step-by-Step Methodological Breakdown:

-

Bromination of the Methyl Group: The synthesis would commence with the free-radical bromination of the deuterated methyl group of 3-Methylpyridine-d7 using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). This selectively functionalizes the methyl group, preparing it for subsequent carbon-carbon bond formation.

-

Condensation to form Myosmine-d7: The resulting 3-(bromomethyl)pyridine-d7 can then be reacted with the enolate of N-vinyl-2-pyrrolidinone in the presence of a strong base. Subsequent cyclization and elimination would yield the key intermediate, myosmine-d7.

-

Reduction to Nornicotine-d7: The imine functionality of myosmine-d7 can be selectively reduced using a reducing agent like sodium borohydride (NaBH₄) to afford nornicotine-d7.

-

N-Methylation to Nicotine-d7: The final step involves the N-methylation of the pyrrolidine ring of nornicotine-d7. This can be achieved through various methods, such as the Eschweiler-Clarke reaction using formaldehyde and formic acid.

This proposed pathway highlights how 3-Methylpyridine-d7 can serve as a foundational building block for constructing complex heterocyclic systems, with the deuterium labels carried through each synthetic transformation.

The Future of Deuterated Precursors in Drug Development

The strategic incorporation of deuterium into drug candidates is a rapidly growing field. As our understanding of metabolic pathways becomes more sophisticated, the demand for specifically labeled precursors like 3-Methylpyridine-d7 will undoubtedly increase. Its utility extends beyond simply improving pharmacokinetics; it is also an invaluable tool in:

-

Mechanistic Studies: Investigating reaction mechanisms where C-H bond cleavage is a rate-determining step.

-

Quantitative Analysis: Serving as an internal standard in mass spectrometry-based assays for its non-deuterated counterparts.

-

Metabolite Identification: Aiding in the identification of novel metabolic pathways.

Conclusion

3-Methylpyridine-d7 is more than just a heavy version of a common organic chemical. It is a strategic tool that empowers chemists to precisely modify the metabolic fate of complex molecules. A deep understanding of the kinetic isotope effect, coupled with established and novel synthetic methodologies, allows researchers to harness the full potential of this versatile precursor. As the pharmaceutical industry continues to seek safer, more effective, and more convenient medicines, the judicious use of deuterated building blocks like 3-Methylpyridine-d7 will play an increasingly vital role in the future of drug discovery and development.

References

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. [Link]

-

Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees. (1991). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite. (2024). ResearchGate. [Link]

- Process for the synthesis of 3-methyl-pyridine. (2012).

-

Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'. (1991). PubMed. [Link]

-

3-Methylpyridine: Synthesis and Applications. (2024). PubMed. [Link]

-

Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. (2024). PubMed Central. [Link]

-

Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2024). ResearchGate. [Link]

-

3‐Methylpyridine: Synthesis and Applications. (2024). ResearchGate. [Link]

- Method of preparing 3-methyl pyridine. (1978).

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Center for Biotechnology Information. [Link]

- Synthesis method of deuterated compound. (2019).

-

Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. (2024). MDPI. [Link]

-

3-Methylpyridine. (n.d.). Wikipedia. [Link]

-

A Catalytic Green Process for the Production of Niacin. (2000). CHIMIA. [Link]

-

efficient synthesis of specifically deuterated nucleosides: preparation of 4'-deuteriothymidine. (1998). UCLA Chemistry and Biochemistry. [Link]

-

Preparation of various deuterated compounds. (2023). ResearchGate. [Link]

-

Pesticide Stable Isotopes. (n.d.). Qmx Laboratories. [Link]

-

New insight into 3-picoline - deuterium oxide (D

O) mixtures of limited miscibility with the lower critical consolute temperature. (2022). arXiv. [Link]

Sources

The Strategic Application of Deuteration in Pyridine-Based Drug Discovery: An In-depth Technical Guide

Foreword: Beyond the Isotope—A Paradigm Shift in Medicinal Chemistry

For decades, the pyridine scaffold has been a cornerstone of medicinal chemistry, prized for its versatile biological activities and synthetic tractability.[1] However, the very reactivity that makes it a valuable pharmacophore also presents challenges in drug development, particularly concerning metabolic stability. This guide delves into a powerful strategy to address this challenge: the selective incorporation of deuterium, the stable, heavy isotope of hydrogen. We will explore the profound impact of this subtle atomic substitution on the biological activity of pyridine derivatives, moving beyond a mere recitation of facts to provide a deep, mechanistic understanding for researchers, scientists, and drug development professionals. This is not just about isotope effects; it's about rational drug design in the modern era.

The Deuterium Kinetic Isotope Effect (KIE): A Tool for Metabolic Reprogramming

The fundamental principle underpinning the utility of deuteration in drug design is the deuterium kinetic isotope effect (KIE). Deuterium possesses a neutron in its nucleus, making it roughly twice as heavy as protium (the common isotope of hydrogen).[2] This seemingly minor difference in mass has significant consequences for the strength of chemical bonds. A carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond.

In the context of drug metabolism, many Phase I oxidative reactions, predominantly catalyzed by cytochrome P450 (CYP) enzymes, involve the rate-limiting cleavage of a C-H bond.[3] By strategically replacing a hydrogen atom at a metabolic "soft spot" with deuterium, we can significantly slow down the rate of this metabolic transformation.[4] This can lead to a cascade of beneficial pharmacokinetic and pharmacodynamic consequences.

RAF-MEK-ERK (MAPK) Signaling Pathway

The RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that regulates cell proliferation and survival. [4][5]Aberrant activation of this pathway is a common feature of many cancers.

HPK1 Signaling in T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. [6]Inhibition of HPK1 can enhance the anti-tumor immune response, making it an attractive target in immuno-oncology.

Experimental Protocols: A Self-Validating System

To rigorously evaluate the impact of deuteration on the biological activity of pyridine derivatives, a suite of standardized in vitro assays is essential. The following protocols are designed to be self-validating, providing a clear and reproducible framework for assessing metabolic stability and biological activity.

Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s. [2] Objective: To determine the in vitro metabolic stability of a deuterated pyridine derivative and its non-deuterated counterpart in human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test compounds (deuterated and non-deuterated)

-

Acetonitrile with an appropriate internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Solutions:

-

Prepare a 20 mM stock solution of each test compound in DMSO.

-

Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and liver microsomal protein (e.g., 0.415 mg/mL).

-

Prepare the NADPH-cofactor system. For negative controls, substitute the cofactor system with phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the test compound to the microsomal incubation medium to a final concentration of 2 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 5 volumes of ice-cold acetonitrile containing the internal standard. [7]4. Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins (e.g., 5500 rpm for 5 minutes). [2] * Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

-

CYP450 Inhibition Assay (Fluorogenic)

This high-throughput assay determines the potential of a compound to inhibit major CYP450 isoforms. [3] Objective: To determine the IC₅₀ values of a deuterated pyridine derivative and its non-deuterated counterpart against key human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

-

Recombinant human CYP450 enzymes (supersomes)

-

Fluorogenic probe substrates specific for each CYP isoform

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds and standard inhibitors

-

Acetonitrile

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the test compounds and standard inhibitors.

-

Prepare a mixture of the specific CYP isoform and its corresponding fluorogenic probe substrate in buffer.

-

-

Incubation:

-

Add the CYP/substrate mixture to the wells of a 96-well plate.

-

Add the test compounds or standard inhibitors at various concentrations.

-

Pre-incubate at 37°C for 10 minutes.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold acetonitrile. [3]4. Fluorescence Measurement:

-

Measure the fluorescence of the generated metabolite using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay is used to assess the anti-proliferative activity of a compound against cancer cell lines. [2] Objective: To determine the GI₅₀ (concentration causing 50% growth inhibition) of a deuterated pyridine derivative and its non-deuterated counterpart in a relevant cancer cell line.

Procedure:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2000 cells/well) and allow them to attach overnight. [2]2. Drug Treatment:

-

Treat the cells with a serial dilution of the test compounds and incubate for 72-96 hours. [2]3. Cell Fixation:

-

Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour. [8]4. Washing:

-

Wash the plates several times with water to remove the TCA and excess medium. Air dry the plates. [8]5. Staining:

-

Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. [8]6. Washing:

-

Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. [8]7. Solubilization and Absorbance Reading:

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Read the absorbance at approximately 510-565 nm using a microplate reader. [9]8. Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Plot the percentage of growth inhibition versus the logarithm of the compound concentration and determine the GI₅₀ value.

-

Conclusion: A Future-Forward Approach to Drug Discovery

The strategic deuteration of pyridine derivatives represents a sophisticated and powerful tool in the medicinal chemist's armamentarium. By leveraging the deuterium kinetic isotope effect, it is possible to fine-tune the metabolic profile of promising drug candidates, leading to improved pharmacokinetics, enhanced safety, and potentially greater efficacy. The case studies presented herein provide compelling evidence for the successful application of this strategy across diverse therapeutic areas. As our understanding of drug metabolism and signaling pathways continues to grow, the precision and predictability of deuteration as a drug design strategy will only improve. This in-depth guide provides the foundational knowledge and practical protocols for researchers to confidently explore and implement this innovative approach in their own drug discovery programs, ultimately contributing to the development of safer and more effective medicines.

References

-

Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. (2023). PMC. Available at: [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023). PMC. Available at: [Link]

-

Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Available at: [Link]

-

Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. (2013). ResearchGate. Available at: [Link]

-

VEGFA-VEGFR2 signaling. (n.d.). PubChem. Available at: [Link]

-

Activation of HPK1 following TCR/CD3 stimulation in Jurkat T cells. (n.d.). ResearchGate. Available at: [Link]

-

Microsomal Stability. (n.d.). Cyprotex. Available at: [Link]

-

Recent Advances in the Development of Pyrimidine-based CNS Agents. (2021). PubMed. Available at: [Link]

-

Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Available at: [Link]

-

Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). PMC. Available at: [Link]

-

Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway. (n.d.). ResearchGate. Available at: [Link]

-

Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. Available at: [Link]

-

A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (2023). IJSDR. Available at: [Link]

-

Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. (2021). ResearchGate. Available at: [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. Available at: [Link]

-

Pyridine alkaloids with activity in the central nervous system. (2020). ResearchGate. Available at: [Link]

-

Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. (2012). PubMed. Available at: [Link]

-

Metabolic Stability Assays. (n.d.). Merck Millipore. Available at: [Link]

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). SciSpace. Available at: [Link]

-

Clinical Application and Synthesis Methods of Deuterated Drugs. (2022). ResearchGate. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. Available at: [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). NIH. Available at: [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Available at: [Link]

-

Erk Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]

-

CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]